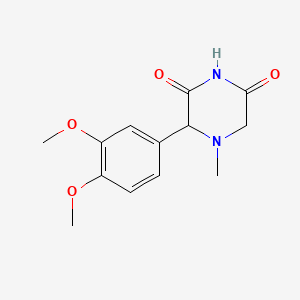
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenyl group and a methyl group. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione typically involves the reaction of 3,4-dimethoxyphenylacetic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the piperazine ring . The reaction mixture is then heated to reflux temperature to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects . It may also inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
3,4-Dimethoxyphenylacetic acid: A precursor in the synthesis of various piperazine derivatives.
3,4-Dimethoxyphenylpropionic acid: Another related compound with similar chemical properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Actividad Biológica
3-(3,4-Dimethoxyphenyl)-4-methylpiperazine-2,6-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring with a dimethoxyphenyl substituent and a diketone moiety. Its structural characteristics suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- MTT Assay Results : A study evaluating several derivatives of diketopiperazines showed moderate to good anticancer activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines. The IC50 values for some derivatives ranged from 0.7 to 8.9 μM, indicating significant cytotoxic effects .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 11 | A549 | 1.2 |
| Compound 11 | HeLa | 0.7 |
- Mechanism of Action : The compound was observed to induce apoptosis in cancer cells, with flow cytometry confirming early and late-stage cell death. The induction of apoptosis was dose-dependent, particularly pronounced in HeLa cells .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Cholinesterase Inhibition : Related compounds have shown the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases . This suggests that modifications to the piperazine moiety could enhance the biological activity against these enzymes.
Antioxidant and Anti-inflammatory Properties
Some derivatives have demonstrated antioxidant capabilities and immunosuppressive effects:
- Radical Scavenging Activity : Certain pteridine derivatives containing similar structural motifs have been reported as effective radical scavengers, indicating that this compound may also exhibit such properties .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : A derivative with a similar structure was tested for its ability to induce apoptosis in U937 cells. Results indicated a dose-dependent relationship with significant cytotoxicity observed .
- Neuroprotective Effects : Research on piperazine derivatives indicated their potential in neuroprotection through enzyme inhibition pathways, which could be relevant for developing treatments for Alzheimer’s disease .
Propiedades
Fórmula molecular |
C13H16N2O4 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-4-methylpiperazine-2,6-dione |
InChI |
InChI=1S/C13H16N2O4/c1-15-7-11(16)14-13(17)12(15)8-4-5-9(18-2)10(6-8)19-3/h4-6,12H,7H2,1-3H3,(H,14,16,17) |
Clave InChI |
SHMWLBZKHAEHQH-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)NC(=O)C1C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















